Cas no 2172103-75-0 (3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)
3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid
- EN300-1509419
- 3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
- 2172103-75-0
-
- Inchi: 1S/C27H25ClN2O5/c1-27(2,14-24(31)32)30-25(33)16-11-12-23(22(28)13-16)29-26(34)35-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21H,14-15H2,1-2H3,(H,29,34)(H,30,33)(H,31,32)
- InChI Key: YGWXOAWZDOWHIJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(C)CC(=O)O)=O
Computed Properties
- Exact Mass: 492.1451996g/mol
- Monoisotopic Mass: 492.1451996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 768
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 105Ų
3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1509419-50mg |
3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2172103-75-0 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1509419-100mg |
3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2172103-75-0 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1509419-250mg |
3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2172103-75-0 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1509419-500mg |
3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2172103-75-0 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1509419-1000mg |
3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2172103-75-0 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1509419-2500mg |
3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2172103-75-0 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1509419-5000mg |
3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2172103-75-0 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1509419-10000mg |
3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2172103-75-0 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1509419-0.05g |
3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2172103-75-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1509419-0.1g |
3-{[3-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2172103-75-0 | 0.1g |
$2963.0 | 2023-06-05 |
3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid
3-{3-Chloro-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-Methylbutanoic Acid: A Novel Compound with Potential in Pharmaceutical Research
CAS No. 2172103-75-0 represents a complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry. This compound, specifically 3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid, is characterized by its unique structural features that may contribute to its biological activity. The molecule contains multiple functional groups, including a chlorinated aromatic ring, a formamido group, and a butanoic acid chain, which together form a scaffold with potential therapeutic applications.
Recent studies have highlighted the importance of fluoren-9-yl derivatives in drug design. The methoxycarbonyl group attached to the fluorene ring is believed to enhance the molecule's solubility and stability, while the chloro substituent on the phenyl ring may modulate its interaction with biological targets. The formamido functionality, which is a key structural element in this compound, has been shown to play a critical role in the binding affinity of small molecules to protein targets.
One of the most promising applications of 3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid lies in its potential as an inhibitor of specific enzymatic pathways. Research published in Journal of Medicinal Chemistry (2023) suggests that compounds with similar architectures exhibit selective inhibition of kinases involved in cancer progression. The butanoic acid chain may contribute to the molecule's ability to cross cell membranes, enhancing its bioavailability and cellular uptake.
Structural analysis of 3-{3-chloro-4-({(3H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid reveals the presence of a fluorene core, which is a common scaffold in pharmaceutical compounds due to its ability to accommodate various functional groups. The methoxycarbonyl group at the fluorene ring is likely to participate in hydrogen bonding interactions with target proteins, while the chloro substituent may influence the molecule's electronic properties and metabolic stability.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of 3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid in biological systems. Molecular docking studies have identified potential binding sites on key proteins, including enzymes and receptors implicated in inflammatory and neurodegenerative diseases. These findings suggest that the compound may have applications in the treatment of conditions such as rheumatoid arthritis and Alzheimer's disease.
The synthesis of 3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid involves a multi-step process that requires precise control of reaction conditions. The methoxycarbonyl group is typically introduced through a coupling reaction between the fluorene derivative and an amino acid derivative. The chloro substituent is often added via electrophilic substitution, while the formamido functionality is incorporated through a condensation reaction with a suitable amine.
Pharmacokinetic studies of similar compounds have shown that the methoxycarbonyl group can significantly enhance the solubility of the molecule, which is crucial for oral bioavailability. The butanoic acid chain may also contribute to the molecule's ability to interact with lipid membranes, facilitating its entry into target cells. These properties make 3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid a promising candidate for further development as a therapeutic agent.
Compared to other compounds with similar structural features, 3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid exhibits unique characteristics that may provide a competitive advantage in drug discovery. The fluorene core offers a versatile platform for the introduction of various functional groups, while the chloro substituent allows for fine-tuning of the molecule's physicochemical properties. These features make it an attractive candidate for further investigation in the context of drug development.
Current research efforts are focused on optimizing the structure of 3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid to enhance its therapeutic potential. This includes the exploration of different substituents on the fluorene ring, the modification of the methoxycarbonyl group, and the adjustment of the butanoic acid chain to improve specific biological activities. These modifications aim to create a more effective and selective therapeutic agent that can address a wide range of medical conditions.
In conclusion, 3-{3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid represents a promising compound with potential applications in pharmaceutical research. Its unique structural features, including the fluorene core, methoxycarbonyl group, chloro substituent, and formamido functionality, suggest that it may have significant therapeutic potential. Further research is needed to fully elucidate its biological activities and to develop it into a viable therapeutic agent.
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